molecular formula C23H23N3OS B2512406 2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207001-43-1

2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2512406
CAS RN: 1207001-43-1
M. Wt: 389.52
InChI Key: WHKDBVHMUCTISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves reactions with thioureas, thioamides, and aroylphenylacetylenes. These processes yield various pyrazoles and pyrazolines indicating the versatility of such compounds in chemical synthesis (Basyouni & Omar, 1974).
  • Another approach involves the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to the formation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. Such methodologies underscore the compound's relevance in generating diverse heterocyclic frameworks with potential biological activities (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Pyrazoline derivatives, including those structurally related to 2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine, have been explored for their biological activities. For instance, 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) Pyrazoline showed significant antioxidant activity, antibacterial properties against both Gram-positive and Gram-negative bacteria, and exhibited toxicity in toxicity tests (Khotimah, Rahmadani, & Rahmawati, 2018).

properties

IUPAC Name

4-[(3-methoxyphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-16(2)18-7-9-19(10-8-18)21-14-22-23(24-11-12-26(22)25-21)28-15-17-5-4-6-20(13-17)27-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDBVHMUCTISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

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